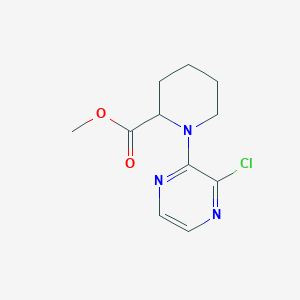![molecular formula C11H16N2O4 B1478890 2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid CAS No. 2097948-71-3](/img/structure/B1478890.png)
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid
説明
2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Integrin Inhibition for Idiopathic Pulmonary Fibrosis Treatment
The compound and its analogs have been investigated for their potential as integrin inhibitors, specifically targeting αvβ6 integrin. Such research is critical for developing treatments for idiopathic pulmonary fibrosis (IPF), a severe lung disease. The analog "(S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt" demonstrated high affinity for αvβ6 integrin, making it a promising candidate for IPF treatment due to its excellent pharmacokinetic properties suitable for inhaled dosing (Procopiou et al., 2018).
Organic Synthesis and Chemical Properties
Various studies have explored the synthesis and reactivity of compounds structurally related to "2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid," showcasing the chemical versatility of this scaffold. One study detailed the efficient synthesis of nicotinic acid-based pseudopeptides, highlighting the synthetic utility of pyrrolo[3,4-b]pyridine derivatives (Ovdiichuk et al., 2015). Another research effort focused on the cyclocondensation reactions involving acylketene S,N- and N,N-acetals, which facilitated the one-step synthesis of various pyrrolo[3,4-c]pyridine and condensed pyrrole derivatives (Gupta et al., 1988), demonstrating the compound's significance in organic synthesis.
Photophysical Properties for Optoelectronic Applications
Research into the photophysical properties of derivatives of "this compound" has shown potential applications in optoelectronics and as acid–base indicators. Studies on symmetrically substituted diketopyrrolopyrrole derivatives, which share structural motifs with the compound of interest, have revealed their suitability for novel organic optoelectronic materials due to their strong photoluminescence and the ability to undergo red-shifts with electron-donating substituents (Zhang et al., 2014).
Safety and Hazards
作用機序
Target of Action
The compound belongs to the class of pyrrolopyrazine derivatives . These compounds have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives have been shown to interact with various targets, leading to a range of biological activities
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to affect various pathways due to their wide range of biological activities .
Result of Action
Pyrrolopyrazine derivatives have been found to have various effects due to their wide range of biological activities .
特性
IUPAC Name |
2-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-2-8(11(16)17)13-4-3-6-7(5-13)10(15)12-9(6)14/h6-8H,2-5H2,1H3,(H,16,17)(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSBKSLNLSNJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC2C(C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478809.png)
![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478811.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)

![5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478820.png)
![5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478821.png)
![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478822.png)
![5-Prolyloctahydrofuro[3,4-c]pyridine](/img/structure/B1478823.png)
![5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1478824.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-amine](/img/structure/B1478826.png)
![5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478828.png)


